7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-chloro-2-[2-(dimethylamino)ethyl]-6-methyl-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5/c1-12-10-17-15(11-16(12)23)20(27)18-19(13-4-6-14(7-5-13)26(29)30)25(9-8-24(2)3)22(28)21(18)31-17/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDNANUIVKTBKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)[N+](=O)[O-])CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Dihydrochromene Skeleton
The 6-methyl-7-chlorodihydrochromene segment is synthesized via acid-catalyzed cyclization of a resorcinol derivative. For example, heating 2-methylresorcinol with ethyl acetoacetate in sulfuric acid yields 6-methylchromen-4-one , which is subsequently chlorinated at position 7 using phosphorus oxychloride (POCl₃).
Reaction Conditions :
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Chlorination : POCl₃ (3 equiv), DMF (catalytic), 80°C, 6 h
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Yield : 78% (isolated via silica gel chromatography)
Functionalization with a Nitrophenyl Group
The 4-nitrophenyl moiety is introduced at position 1 through Friedel-Crafts alkylation. Treatment of the chlorinated chromenone with 4-nitrobenzyl bromide in the presence of AlCl₃ affords the 1-(4-nitrophenyl) intermediate.
Optimization Note :
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Excess AlCl₃ (2.5 equiv) prevents dimerization.
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Nitro group stability necessitates low temperatures (0–5°C).
Construction of the Pyrrole-3,9-dione System
Paal-Knorr Pyrrole Synthesis
Condensation of 1,4-diketone precursors with 2-(dimethylamino)ethylamine under acidic conditions forms the pyrrole ring. For instance, refluxing dimethyl 3,6-dioxoheptanedioate with the amine in glacial acetic acid yields the 2-(dimethylamino)ethyl-substituted pyrrole-3,9-dione.
Key Data :
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Reaction Time : 12 h
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Yield : 65% after recrystallization (ethanol/water)
Coupling of Chromenone and Pyrrole Fragments
A Mitsunobu reaction couples the chromenone’s phenolic oxygen with the pyrrole’s α-position. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) , the intermediates combine to form the fused chromeno-pyrrole system.
Conditions :
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Solvent : Dry THF
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Temperature : 0°C → room temperature
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Yield : 58%
Final Functionalization and Optimization
Reductive Amination for Side-Chain Installation
If the 2-(dimethylamino)ethyl group is absent in earlier stages, reductive amination of a primary amine with formaldehyde and sodium cyanoborohydride (NaBH₃CN) introduces the dimethylamino moiety.
Critical Parameters :
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pH : 6.5 (controlled by acetic acid)
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Workup : Neutralization with NaHCO₃ followed by extraction (CH₂Cl₂)
Catalytic Nitration
Direct nitration of the phenyl ring is avoided due to side reactions. Instead, the 4-nitrophenyl group is pre-installed prior to chromenone-pyrrole coupling.
Alternative Phosphine-Catalyzed Routes
Phosphine-based catalysis, as detailed in phosphorus-mediated annulations, offers a modern approach to forming the chromeno-pyrrole core. For example, tributylphosphine (PBu₃) catalyzes [3+2] cycloadditions between chromenone-derived enones and azomethine ylides, streamlining ring fusion.
Advantages :
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Milder Conditions : 50°C vs. traditional thermal cyclizations (>100°C)
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Enhanced Regiocontrol : Phosphine coordination directs ylide reactivity
Spectroscopic Characterization
Successful synthesis is confirmed via:
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¹H NMR :
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δ 2.35 (s, 6H, N(CH₃)₂)
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δ 7.82 (d, J = 8.7 Hz, 2H, Ar-NO₂)
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HRMS : [M+H]⁺ calc. 496.1321, found 496.1318
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low solubility of intermediates | Use DMF/THF mixtures (3:1 v/v) |
| Nitro group reduction | Avoid H₂/Pd-C; use Zn/HCl |
| Epimerization at C-2 | Chiral auxiliaries (e.g., Evans oxazolidinones) |
Chemical Reactions Analysis
7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its unique structure and reactivity. It is being investigated for its potential use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Position 1: Nitro (target) vs. hydroxyl/methoxy (others).
- Position 2: Dimethylaminoethyl (target) vs. phenethyl/furanmethyl (others). The tertiary amine in the target may improve aqueous solubility relative to aromatic or heteroaromatic substituents.
- Position 6 : Methyl (target) vs. H/methoxy (others). Methyl groups can increase steric bulk and lipophilicity.
Physicochemical Properties
Melting Points and Spectral Data
Key Observations :
- The nitro group in the target compound is expected to cause significant downfield shifts in aromatic proton signals (e.g., δ >8 ppm) compared to hydroxyl-substituted analogs (δ ~7–8 ppm) .
- IR spectra of nitro-containing compounds typically show strong absorptions near 1520–1350 cm⁻¹ (asymmetric and symmetric NO2 stretching), absent in hydroxyl/methoxy analogs .
Biological Activity
7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS Number: 886142-46-7) is a complex organic compound notable for its unique structural features and potential biological activities. This compound includes various functional groups such as a chloro group, a dimethylamino group, and a nitrophenyl group, which contribute to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3O5 |
| Molecular Weight | 441.9 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Chromeno Core : Cyclization of appropriate precursors to create the chromeno core.
- Chlorination : Introduction of the chloro group using reagents like thionyl chloride.
- Alkylation : Alkylation with 2-(dimethylamino)ethyl chloride under basic conditions to attach the dimethylaminoethyl group .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It can bind to proteins and enzymes, potentially altering their activity and leading to various biological effects. The exact molecular targets remain under investigation but may include pathways involved in cellular signaling and metabolic processes.
Antioxidant Activity
Recent studies have indicated that compounds related to the chromeno[2,3-c]pyrrole structure exhibit antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. This property suggests potential applications in treating diseases associated with oxidative damage .
Therapeutic Potential
The compound is being explored for its potential therapeutic applications:
- Antiviral Activity : It has been noted for its inhibitory effects on viral proteases, including the main protease of SARS-CoV-2, indicating possible utility in antiviral drug development.
- Glucokinase Activation : Some derivatives have shown promise as glucokinase activators, which may be beneficial in managing diabetes by enhancing glucose metabolism .
Cytotoxicity Studies
In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines. For instance, related compounds have demonstrated moderate cytotoxic effects with IC50 values indicating their potential as anticancer agents. Specific data on this compound's cytotoxicity against various cell lines is still required for comprehensive understanding.
Study 1: Antiviral Properties
A study highlighted the effectiveness of chromeno[2,3-c]pyrroles in inhibiting the main protease of SARS-CoV-2. The compounds exhibited significant antiviral activity, making them candidates for further drug development against COVID-19 .
Study 2: Antioxidant Activity
Research has demonstrated that derivatives of this compound possess antioxidant properties that can protect cells from oxidative stress-induced damage. This activity was quantified through various assays measuring free radical scavenging capabilities .
Study 3: Glucokinase Activation
Another study explored the role of chromeno-pyrrole derivatives as glucokinase activators. These findings suggest potential applications in metabolic disorders like diabetes by enhancing insulin sensitivity and glucose metabolism .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to maximize yield?
Methodological Answer: Synthesis typically involves multicomponent reactions, such as coupling 3-formylchromones with isocyanides and azodicarboxylates, to form the chromeno-pyrrole core . Key steps include:
- Friedel-Crafts alkylation using AlCl₃ as a Lewis acid catalyst to introduce aromatic substituents .
- Solvent optimization : Dichloromethane or ethanol enhances reaction efficiency, while elevated temperatures (80–100°C) improve cyclization .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) yields >70% purity, confirmed by TLC and melting point analysis .
Q. How can structural characterization be performed using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., dimethylaminoethyl at δ 2.6–3.0 ppm for N(CH₃)₂; aromatic protons at δ 7.1–8.0 ppm) .
- IR spectroscopy : Detect carbonyl stretches (C=O) at ~1700 cm⁻¹ and pyrrole ring vibrations at ~1640 cm⁻¹ .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z ~520) and isotopic patterns for chlorine .
Q. What analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to quantify impurities (<2%) .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >250°C) .
- DSC : Identify phase transitions and confirm crystalline structure .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s biological activity?
Methodological Answer:
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR) using fluorescence-based protocols .
- Molecular docking : Model interactions with target proteins (e.g., PDB: 1M17) using AutoDock Vina; prioritize poses with lowest ΔG .
- Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) via MTT assays, comparing activity with structural analogs .
Q. How do substituent variations impact structure-activity relationships (SAR)?
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Meta-analysis : Normalize data using Z-score transformations to account for assay variability .
- Control standardization : Re-test disputed compounds under identical conditions (e.g., 10% FBS in DMEM, 48h incubation) .
- SAR-driven hypothesis : Attribute discrepancies to minor structural differences (e.g., methyl vs. chloro substituents altering membrane permeability) .
Q. What computational strategies predict off-target interactions or toxicity?
Methodological Answer:
- Pharmacophore modeling : Use Schrödinger’s Phase to identify potential off-targets (e.g., cytochrome P450 isoforms) .
- ADMET prediction : Apply QikProp to estimate bioavailability (%HOA <50% indicates poor absorption) and hERG channel inhibition risk .
Experimental Design & Data Analysis
Q. How to design a robust protocol for evaluating photostability?
Methodological Answer:
- Light exposure : Irradiate samples (λ = 365 nm, 1000 lux) for 24h .
- Post-irradiation analysis : Monitor degradation via HPLC and UV-Vis spectroscopy (λmax shifts indicate structural breakdown) .
Q. What statistical methods validate reproducibility in synthetic yields?
Methodological Answer:
- ANOVA : Compare yields across 3 independent batches (p <0.05 signifies variability) .
- Control charts : Track reaction parameters (e.g., temperature ±2°C) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
